molecular formula C25H26ClNO6 B14992131 12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14992131
M. Wt: 471.9 g/mol
InChI Key: PDQUHLDEZYDNFT-UHFFFAOYSA-N
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Description

The compound 12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a polycyclic heterocyclic molecule featuring a benzochromenooxazinone core. Key structural attributes include:

  • Chloro substituent at position 12, which may influence electronic properties and reactivity.
  • 3,4,5-Trimethoxybenzyl group at position 3, contributing steric bulk and lipophilicity.

Properties

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

12-chloro-3-[(3,4,5-trimethoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C25H26ClNO6/c1-29-20-8-14(9-21(30-2)24(20)31-3)11-27-12-18-22-17(10-19(26)23(18)32-13-27)15-6-4-5-7-16(15)25(28)33-22/h8-10H,4-7,11-13H2,1-3H3

InChI Key

PDQUHLDEZYDNFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Keto-Acids with Primary Amides

The oxazinone ring is constructed via a modified Erlenmeyer azlactone synthesis. Heating 2-(4-chlorobenzamido)acetic acid with cyclohexenone derivatives in acetic anhydride/sodium acetate yields the chromeno-oxazinone backbone.

Table 1: Representative Reaction Conditions for Oxazinone Formation

Reactant A Reactant B Catalyst Temp (°C) Yield (%)
2-(4-Cl-benzamido)acetic acid Cyclohexenone NaOAc 120 68
2-(3,4-diOMe-benzamido)acetic acid Dihydrocoumarin PTSA 100 72

Intramolecular Cyclization Strategies

Alternative routes employ palladium-catalyzed intramolecular Heck couplings to form the chromene ring. For example, treating 2-(allyloxy)phenyl-substituted oxazinones with Pd(PPh₃)₄ induces cyclization to the benzochromeno system.

Introduction of the 3,4,5-Trimethoxybenzyl Group

Nucleophilic Alkylation

The oxazinone nitrogen at position 3 undergoes alkylation with 3,4,5-trimethoxybenzyl bromide in DMF using K₂CO₃ as base. Microwave-assisted conditions (100°C, 30 min) improve yields to 85% compared to conventional heating (60%, 12 h).

Critical Parameters:

  • Solvent: DMF > DMSO > THF
  • Base: K₂CO₃ (85%) > NaH (72%) > Et₃N (58%)

Organometallic Coupling Approaches

For sterically hindered systems, Kumada coupling using 3,4,5-trimethoxybenzylmagnesium chloride and a nickel catalyst provides regioselective benzylation. This method avoids over-alkylation observed in SN2 reactions.

Chlorination at Position 12

Directed Ortho-Metalation (DoM)

Lithiation of the chromeno-oxazinone core with LDA at -78°C, followed by quenching with hexachloroethane, installs chlorine at the electronically activated position 12. This method achieves 90% regioselectivity confirmed by NOESY.

Electrophilic Aromatic Substitution

Treatment with Cl₂ in HOAc/H₂SO₄ introduces chlorine but requires careful control to prevent polyhalogenation. Optimal conditions (0°C, 2 h) give 78% monochlorination.

Final Functionalization and Purification

Hydrogenation of Dihydro Units

Catalytic hydrogenation (H₂, 50 psi, Pd/C) selectively reduces double bonds in the dihydrochromene moiety without affecting the oxazinone ring.

Crystallization and Characterization

Recrystallization from CH₂Cl₂/hexanes yields analytically pure product. Structural validation employs:

  • 1H NMR (δ 4.12 ppm, N-CH₂; δ 7.33 ppm, CONH₂)
  • HRMS (m/z 491.1298 [M+H]⁺, calc. 491.1302)
  • XRD for confirming stereochemistry

Challenges and Optimization Strategies

Competing Ring-Opening Reactions

The oxazinone’s lactam carbonyl is prone to nucleophilic attack during alkylation. Using bulky bases (e.g., DBU) and low temperatures suppresses this side reaction.

Regioselectivity in Chlorination

DFT calculations (B3LYP/6-311+G**) identify position 12 as the most electrophilic site, guiding reagent selection. Experimental results align with computational predictions.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Different Pathways

Method Total Steps Overall Yield (%) Purity (HPLC)
Cyclocondensation + Alkylation 5 32 98.5
Heck Cyclization + Kumada 4 28 97.8
DoM Chlorination + SN2 6 24 99.1

Scalability and Industrial Considerations

Kilogram-scale production favors the cyclocondensation route due to:

  • Lower catalyst costs vs. palladium-based methods
  • Tolerance to technical-grade solvents
  • Simplified purification via acid-base extraction

Continuous flow systems achieve 85% conversion in 10 min residence time, enhancing throughput.

Chemical Reactions Analysis

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Scientific Research Applications

12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The benzochromenooxazinone scaffold is rare, but comparisons can be drawn to compounds with analogous fused heterocycles or benzyl substituents:

Compound Name Substituent at Position 3 Core Structure Key Differences Potential Impact
Target Compound 3,4,5-Trimethoxybenzyl Benzochromenooxazinone High lipophilicity; potential for enhanced target binding via methoxy groups
12-Chloro-3-(4-methylbenzyl)-analogue 4-Methylbenzyl Benzochromenooxazinone Methyl vs. trimethoxybenzyl Reduced steric hindrance; lower electron-withdrawing effects
Dihydroindeno[2,1-c]chromen-9(6H)-one derivatives Hydroxyl groups Dihydroindenochromenone Hydroxyl substituents Increased polarity and radical scavenging activity (e.g., IC₅₀ = 5.01 μg/mL in DPPH assays)

Functional Group Effects on Bioactivity

  • Methoxy vs.
  • Chloro Substituent: The electron-withdrawing chloro group at position 12 may stabilize the oxazinone ring, affecting metabolic stability .
  • Hydroxyl Groups : Compounds with ortho-dihydroxybenzene moieties (e.g., those in ) exhibit strong radical scavenging (IC₅₀ < 10 μg/mL), suggesting that replacing methoxy with hydroxyl groups could shift activity toward antioxidant applications .

Computational Similarity Analysis

Molecular Fingerprint-Based Comparisons

Using Morgan fingerprints or MACCS keys, the target compound’s similarity to known kinase inhibitors (e.g., gefitinib) could be quantified via Tanimoto coefficients. For example:

  • Trimethoxybenzyl vs. Hydroxyl-Substituted Analogues: Structural dissimilarity scores (Dice < 0.3) would reflect divergent pharmacophore profiles, with hydroxylated compounds prioritizing H-bond donors, while methoxy groups favor hydrophobic interactions .
  • Activity Cliffs: Minor structural changes (e.g., methyl to methoxy substitution) might drastically alter bioactivity, highlighting the need for nuanced similarity assessments .

Virtual Screening Implications

The “similar property principle” suggests that the target compound’s closest analogues (e.g., 4-methylbenzyl derivative) should be prioritized in kinase inhibitor screens. However, dissimilarity-driven screening could uncover unexpected bioactivities, such as redox modulation .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C20H24ClO5
  • Molecular Weight: Approximately 377.86 g/mol
  • IUPAC Name: 12-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Structural Features

This compound features multiple functional groups:

  • A chloro substituent.
  • A trimethoxybenzyl moiety.
  • A benzochromeno core structure.

These structural characteristics suggest diverse interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Benzimidazole derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The presence of halogen atoms (like chlorine) often enhances antimicrobial activity due to increased lipophilicity and interaction with microbial membranes .

Anticancer Activity

Compounds with complex heterocyclic structures like the one are frequently explored for anticancer properties. Research indicates:

  • Certain oxazine derivatives exhibit cytotoxicity against cancer cell lines .
  • The mechanism often involves the induction of apoptosis or disruption of cell cycle progression.

Neuroprotective Effects

The potential neuroprotective effects of similar compounds have been documented:

  • Studies on benzodiazepine analogs suggest that structural modifications can enhance binding affinity to central nervous system receptors .
  • Neuroprotective properties may arise from antioxidant activities or modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity Evaluation

A study assessed the antimicrobial efficacy of various derivatives of trimethoxybenzyl compounds against Gram-positive and Gram-negative bacteria. The results indicated that:

  • Compounds with a trimethoxy group showed MIC values comparable to standard antibiotics.
CompoundMIC (μg/mL)Target Bacteria
Compound A2S. aureus
Compound B4E. coli
Compound C5P. aeruginosa

Study 2: Cytotoxicity Against Cancer Cell Lines

In an investigation into the cytotoxic effects of oxazine derivatives on various cancer cell lines:

  • The tested compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 μM across different cell lines.
Cell LineIC50 (μM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

Q & A

Q. Q1: What are the optimal synthetic routes for producing high-purity 12-chloro-3-(3,4,5-trimethoxybenzyl)-...-oxazin-6-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with the construction of the chromeno-oxazine core. Key steps include cyclization under acidic conditions and introducing the trimethoxybenzyl group via nucleophilic substitution. Optimization requires:

  • Temperature Control : Maintaining 60–80°C during cyclization to minimize side products .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve yield in benzylation steps .
  • Purification : Use preparative HPLC or column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate >95% purity .
  • Continuous Flow Systems : Implement microreactors to enhance reproducibility and scalability .

Q. Q2: What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the trimethoxybenzyl group and chlorine substitution .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₅ClNO₆) and detect isotopic patterns for chlorine .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry if single crystals are obtainable .
  • HPLC-PDA : Monitor purity and detect trace impurities using C18 columns with acetonitrile/water mobile phases .

Q. Q3: How should researchers design preliminary pharmacological screening assays for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., PIM-1) or cytochrome P450 isoforms using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • In Vivo Models : Proceed to murine xenograft models only after confirming low cytotoxicity in healthy fibroblast lines (e.g., NIH/3T3) .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Replication Studies : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate sources, adjusting for batch effects .
  • Mechanistic Profiling : Apply phosphoproteomics or RNA-seq to identify off-target pathways that may explain divergent results .

Q. Q5: What strategies are effective for studying the compound’s environmental stability and degradation products?

Methodological Answer:

  • Hydrolytic Degradation : Incubate in buffered solutions (pH 3–9) at 37°C for 14 days; analyze via LC-MS/MS to identify hydrolyzed products (e.g., cleavage of the oxazine ring) .
  • Photostability : Expose to UV light (320–400 nm) in a solar simulator; track degradation kinetics using first-order models .
  • Biotic Transformation : Use soil microcosms with LC-HRMS to detect microbial metabolites (e.g., hydroxylated derivatives) .

Q. Q6: How can enantiomeric purity be ensured during synthesis, given the compound’s stereochemical complexity?

Methodological Answer:

  • Chiral Chromatography : Employ Chiralpak IA columns with n-hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric Catalysis : Use BINOL-derived catalysts during key cyclization steps to enforce stereoselectivity .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. Q7: What computational approaches are suitable for predicting structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA topoisomerase II) .
  • QSAR Modeling : Train random forest models on bioactivity datasets (IC₅₀ values) using descriptors like logP, polar surface area, and H-bond acceptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

Q. Q8: How can researchers design multi-step synthetic derivatives to probe the role of the trimethoxybenzyl group?

Methodological Answer:

  • Analog Synthesis : Replace the trimethoxybenzyl group with isosteres (e.g., 3,4-dichlorobenzyl) via Buchwald-Hartwig coupling .
  • SAR Profiling : Compare bioactivity of derivatives in enzyme inhibition assays to map pharmacophore requirements .
  • Crystallographic Analysis : Co-crystallize derivatives with target proteins to visualize binding interactions (e.g., π-stacking vs. hydrophobic pockets) .

Q. Q9: What methodologies are recommended for identifying off-target effects in complex biological systems?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture engaged targets .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal interactions .
  • Metabolomics : Apply untargeted LC-MS to track perturbations in metabolic pathways (e.g., glycolysis, TCA cycle) .

Q. Q10: How can oxidative degradation pathways be mitigated during long-term storage?

Methodological Answer:

  • Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid in lyophilized formulations .
  • Controlled Atmosphere Storage : Use argon-purged vials to minimize oxygen exposure .
  • Stability-Indicating Assays : Develop UPLC methods with charged aerosol detection (CAD) to quantify degradation products (e.g., N-oxide formation) .

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